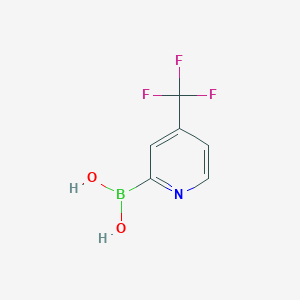

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFNGXQZOZOTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694401 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870459-90-8 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid in Modern Chemistry

This compound is a key building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development. The strategic placement of a trifluoromethyl group on the pyridine ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety.[1] The trifluoromethyl group is a powerful electron-withdrawing substituent, which can significantly influence the acidity, basicity, and reactivity of the parent molecule.[1] The boronic acid functional group at the 2-position of the pyridine ring makes this compound a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This enables the facile construction of complex biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed, field-proven protocols and insights into the rationale behind the experimental choices.

Synthetic Strategies: Pathways to a Key Building Block

The synthesis of this compound predominantly relies on the borylation of a pre-functionalized 2-halo-4-(trifluoromethyl)pyridine. The choice of the halogen (chlorine or bromine) can influence the reactivity and the specific conditions required for efficient borylation. This guide will detail two primary synthetic sequences:

-

Multi-step Synthesis of the 2-Chloro-4-(trifluoromethyl)pyridine Precursor followed by Borylation.

-

Synthesis of the 2-Bromo-4-(trifluoromethyl)pyridine Precursor and Subsequent Borylation.

The following sections will provide a detailed breakdown of these pathways, including step-by-step protocols and the chemical logic underpinning each transformation.

Part 1: Synthesis of the 2-Chloro-4-(trifluoromethyl)pyridine Precursor and Subsequent Borylation

This pathway involves the construction of the 4-(trifluoromethyl)pyridine core, followed by chlorination and then borylation.

Step 1.1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

A patented multi-step synthesis starting from vinyl n-butyl ether provides a route to 2-hydroxy-4-(trifluoromethyl)pyridine.[3] This method builds the pyridine ring from acyclic precursors.

-

Reaction Sequence:

-

Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine to yield 4-butoxy-1,1,1-trifluoro-3-en-2-one.

-

The resulting enone undergoes a Horner-Wadsworth-Emmons type reaction with trimethylphosphonoacetate.

-

The intermediate is then cyclized to form 2-hydroxy-4-(trifluoromethyl)pyridine.[3]

-

Step 1.2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The conversion of the hydroxyl group to a chlorine atom is a critical step to enable the subsequent palladium-catalyzed borylation. This is typically achieved using standard chlorinating agents.

-

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective reagents for this transformation. Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[3][4]

-

Solvent: A high-boiling, inert solvent such as 1,2-dichloroethane or N,N-dimethylformamide (DMF) is typically used to facilitate the reaction at elevated temperatures.[3][4]

-

Catalyst: A catalytic amount of DMF can be used to accelerate the reaction with thionyl chloride via the formation of the Vilsmeier reagent.[3]

-

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine [3]

-

To a reaction vessel containing 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) is added 1,2-dichloroethane (20 mL) and a catalytic amount of DMF (1-2 drops).

-

Thionyl chloride (0.025 mol) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours.

-

Upon completion, the reaction is cooled and diluted with 1,2-dichloroethane (20 mL).

-

The mixture is carefully added to ice water and neutralized with a 10% sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-4-(trifluoromethyl)pyridine | [3] |

| Reagent | Thionyl Chloride (SOCl₂) | [3] |

| Solvent | 1,2-Dichloroethane | [3] |

| Temperature | 110 °C (Reflux) | [3] |

| Reaction Time | 4 hours | [3] |

| Typical Yield | 92% | [3] |

Step 1.3: Miyaura Borylation of 2-Chloro-4-(trifluoromethyl)pyridine

The final step is the palladium-catalyzed coupling of the chlorinated pyridine with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to furnish the desired boronic acid pinacol ester.

-

Causality of Experimental Choices:

-

Catalyst System: A palladium catalyst and a suitable phosphine ligand are essential for the catalytic cycle. For electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos with a palladium source like Pd(OAc)₂ or a pre-catalyst are often effective.

-

Base: A weak base like potassium acetate (KOAc) is commonly used to facilitate the transmetalation step in the catalytic cycle.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent, leading to the formation of a stable pinacol ester of the boronic acid, which is amenable to purification and storage.

-

Solvent: Anhydrous, aprotic solvents such as dioxane, toluene, or DMF are typically employed.

-

General Experimental Protocol: Miyaura Borylation

-

To an oven-dried reaction vessel are added 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if not using a pre-catalyst) are added.

-

Anhydrous solvent (e.g., dioxane, 5 mL) is added.

-

The mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound pinacol ester. The ester can be hydrolyzed to the boronic acid if required.

Part 2: Synthesis of the 2-Bromo-4-(trifluoromethyl)pyridine Precursor and Subsequent Borylation

This alternative route utilizes the bromo-analogue, which is generally more reactive in palladium-catalyzed reactions than the chloro-derivative.

Step 2.1: Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine

The synthesis of 2-bromo-4-(trifluoromethyl)pyridine can be achieved via a Sandmeyer-type reaction from 2-amino-4-(trifluoromethyl)pyridine. This is a classic and reliable method for the introduction of a bromine atom onto an aromatic ring.

Detailed Experimental Protocol: Sandmeyer-type Bromination (Adapted from a general procedure for 2-bromopyridines)[5][6]

-

In a suitable reaction vessel, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 mol) in 48% hydrobromic acid.

-

Cool the mixture to -10 °C to 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 mol) in water, maintaining the low temperature.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) while keeping the temperature low.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to obtain 2-bromo-4-(trifluoromethyl)pyridine.

Step 2.2: Borylation of 2-Bromo-4-(trifluoromethyl)pyridine

The borylation of the bromo-precursor can be achieved either through a palladium-catalyzed Miyaura borylation (similar to the chloro-analogue) or via a lithium-halogen exchange followed by quenching with a borate ester.

Method A: Palladium-Catalyzed Miyaura Borylation

The protocol is analogous to that described for the chloro-precursor in Step 1.3. Due to the higher reactivity of the C-Br bond, milder reaction conditions (e.g., lower temperature or shorter reaction time) may be sufficient.

Method B: Lithium-Halogen Exchange and Borylation [2]

This method offers an alternative to palladium catalysis and is particularly effective for the synthesis of pyridylboronic acids.

-

Causality of Experimental Choices:

-

Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base used to effect the lithium-halogen exchange at low temperatures.

-

Temperature: The reaction is performed at very low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium intermediate on the solvent or other electrophilic sites.

-

Boron Electrophile: Triisopropyl borate is used to trap the generated pyridyllithium species. The resulting boronate ester is then hydrolyzed to the boronic acid upon aqueous workup.

-

Detailed Experimental Protocol: Lithiation-Borylation [2]

-

A solution of 2-bromo-4-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

-

Triisopropyl borate (1.2 equiv) is added dropwise, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine and dried.

-

After removal of the solvent, the crude boronic acid is purified.

Purification and Characterization

This compound and its pinacol ester can be challenging to purify by silica gel chromatography due to potential decomposition.

-

Purification Strategies:

-

Recrystallization: This is often the preferred method for purifying boronic acids. A suitable solvent system (e.g., water, ethanol/water, or toluene/hexane) should be determined experimentally.[7][8][9][10]

-

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification through selective extraction into a basic aqueous phase, followed by re-acidification and extraction back into an organic solvent.

-

Derivatization: In cases of instability, the boronic acid can be converted to a more stable derivative, such as a trifluoroborate salt or a diethanolamine ester, for purification and storage.

-

-

Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the trifluoromethyl group.[11][12][13][14]

-

Mass Spectrometry: Provides information on the molecular weight of the compound.

-

Melting Point: A sharp melting point is an indicator of purity for solid products.

-

Diagrams of Synthetic Workflows

Caption: Synthetic workflow via the 2-chloro-4-(trifluoromethyl)pyridine intermediate.

Caption: Synthetic workflow via the 2-bromo-4-(trifluoromethyl)pyridine intermediate.

Conclusion and Future Perspectives

The synthesis of this compound is well-established through routes involving the borylation of corresponding 2-halopyridine precursors. The choice between the chloro- and bromo-derivatives as starting materials will depend on factors such as commercial availability, cost, and desired reactivity in the borylation step. The palladium-catalyzed Miyaura borylation and the lithium-halogen exchange method are both robust and high-yielding procedures. As the demand for novel fluorinated building blocks in drug discovery and materials science continues to grow, the development of even more efficient, scalable, and sustainable synthetic methods for this and related compounds will remain an active area of research.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. reddit.com [reddit.com]

- 11. db-thueringen.de [db-thueringen.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Pyridylboronic Acids

Abstract

Trifluoromethyl-substituted pyridylboronic acids are a pivotal class of building blocks in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridylboronic acid scaffold dramatically modulates its electronic and steric properties, influencing reactivity, lipophilicity, and metabolic stability.[1][2] This guide provides an in-depth analysis of the core physicochemical properties of these reagents, including their dual acidity (Lewis and Brønsted-Lowry), lipophilicity (logP/logD), and stability profiles. By synthesizing theoretical principles with practical, field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage these powerful reagents in drug discovery and development.

The Strategic Value of Trifluoromethylated Pyridyl Scaffolds

The trifluoromethyl group is a cornerstone of modern drug design. Its introduction into a molecule often enhances metabolic stability, increases binding affinity by altering electronic interactions, and improves membrane permeability due to its high lipophilicity.[1][3] When combined with a pyridylboronic acid, the result is a uniquely versatile building block for several reasons:

-

Pyridyl Core: The pyridine ring is a common pharmacophore that can act as a hydrogen bond acceptor and participate in π-stacking interactions within biological targets. Its nitrogen atom also provides a handle for modulating solubility and salt formation.

-

Boronic Acid Functionality: As a key partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the boronic acid group allows for the efficient and modular construction of C-C bonds, enabling rapid library synthesis and lead optimization.[4]

-

-CF3 Group: This powerful electron-withdrawing group significantly impacts the entire molecule. It modulates the acidity of the boronic acid, the basicity of the pyridine nitrogen, and the overall stability and lipophilicity of the compound.

Understanding the interplay of these three components is critical for predicting reactivity, designing robust synthetic routes, and interpreting structure-activity relationships (SAR).

Dual Acidity: A Tale of Two Centers

Trifluoromethyl-substituted pyridylboronic acids possess two ionizable centers: the Lewis acidic boronic acid group and the Brønsted-Lowry basic pyridine nitrogen. The strong inductive effect of the -CF3 group profoundly influences both.

The Boronic Acid Moiety (Lewis Acidity)

Boronic acids are Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate species.[5] The acidity, or pKa, of this equilibrium is a crucial parameter. A lower pKa indicates a stronger Lewis acid.

The electron-withdrawing -CF3 group increases the electrophilicity of the boron atom, thereby strengthening its Lewis acidity and lowering the pKa compared to non-substituted analogs.[6][7] This enhanced acidity can have direct consequences for synthetic applications; for instance, arylboronic acids with electron-withdrawing groups can serve as effective Lewis acid catalysts for reactions like amidation.[8]

The Pyridine Moiety (Brønsted-Lowry Basicity)

The lone pair of electrons on the pyridine nitrogen atom makes it a base. The position of the -CF3 group relative to the nitrogen dramatically affects its basicity (pKa of the conjugate acid). When the -CF3 group is positioned to exert its maximum electron-withdrawing effect on the ring (e.g., at the 2- or 4-position), it significantly reduces the electron density on the nitrogen, making it a weaker base (lower pKaH).

Data Summary: Acidity of Key Isomers

While specific experimental pKa values for all trifluoromethyl-substituted pyridylboronic acid isomers are not centrally compiled, the expected trends can be inferred from data on related compounds. The presence of the strongly electron-withdrawing -CF3 group is expected to lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6]

| Compound/Substituent | Moiety | Typical pKa Range | Expected Impact of -CF3 Group |

| Phenylboronic Acid | Boronic Acid | 8.6 - 8.9[6][9] | N/A |

| meta-(Trifluoromethyl)phenylboronic Acid | Boronic Acid | ~7.8[6] | Increased Acidity |

| para-(Trifluoromethyl)phenylboronic Acid | Boronic Acid | ~7.8[6] | Increased Acidity |

| Pyridine | Pyridinium Ion | ~5.2 | N/A |

| 4-(Trifluoromethyl)pyridine | Pyridinium Ion | ~1.7[10] | Decreased Basicity |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining ionization constants.[11]

Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant (a strong acid or base). The pKa is determined from the midpoint of the titration curve, where the concentrations of the acid and its conjugate base are equal. It is reliable and provides accurate data for both the acidic and basic pKa values.[12]

Step-by-Step Methodology:

-

Preparation: Prepare a ~1-5 mM solution of the trifluoromethyl-substituted pyridylboronic acid in a suitable solvent system (e.g., water or a water/co-solvent mixture like 3:1 water/acetonitrile for solubility).[5]

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.

-

Titration (for Boronic Acid pKa): Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise aliquots. Record the pH after each addition.

-

Titration (for Pyridine pKaH): Titrate a separate sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[11] For more precise results, use the first or second derivative of the curve to identify the equivalence point.

Lipophilicity: Quantifying Distribution Behavior (logP & logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13] It is commonly expressed as logP or logD.

-

logP: The logarithm of the partition coefficient between n-octanol and water for the neutral species of the molecule.[14]

-

logD: The logarithm of the distribution coefficient at a specific pH. It accounts for all species (neutral and ionized) and is therefore pH-dependent for ionizable compounds.[15]

The -CF3 group is known to significantly increase lipophilicity.[3] For trifluoromethyl-substituted pyridylboronic acids, the ionizable pyridine nitrogen means that lipophilicity is best described by logD, which will vary with pH. At a pH below the pyridine's pKaH, the molecule becomes protonated and more hydrophilic, leading to a lower logD value.

Experimental Protocol: logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP and logD values.[16][17]

Rationale: This method directly measures the equilibrium distribution of a compound between two immiscible phases (n-octanol and a buffered aqueous solution). It is highly accurate for compounds within a logP range of -2 to 4.[17]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the desired pH buffer (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by shaking them together for at least 24 hours and allowing the phases to separate.[15][16]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[16]

-

Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffered aqueous phase.

-

Equilibration: Shake the vial vigorously until equilibrium is reached (this can take several hours).[17]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the logD using the formula: logD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Visualization: The Relationship Between pH, pKa, and logD

The following diagram illustrates how the logD of a trifluoromethyl-substituted pyridylboronic acid changes as a function of pH, influenced by the pKa of the pyridine nitrogen.

Caption: Relationship between pH, protonation state, and logD.

Stability and Key Decomposition Pathways

Boronic acids are susceptible to several decomposition pathways that can impact storage, handling, and reaction yields. Understanding these pathways is crucial for their effective use.

Boroxine Formation

In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[18][19] This process is reversible, and the equilibrium can be shifted back towards the boronic acid by the addition of water.[20] The formation of boroxine is an entropically driven process due to the release of three water molecules.[21] Electron-withdrawing groups on the aryl ring can influence the position of this equilibrium.

Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[4] This is often an undesired side reaction in cross-coupling reactions. The mechanism and rate of protodeboronation are highly dependent on pH and the electronic nature of the aryl group.[22]

-

Acid-Catalyzed: In acidic media, protodeboronation can occur, and the rate can be influenced by the substituents on the aromatic ring.[23][24]

-

Base-Catalyzed: For many boronic acids, this pathway is fastest at high pH via the formation of the more reactive boronate anion.[25]

-

Influence of -CF3 Group: Arylboronic acids with strong electron-withdrawing groups can be susceptible to protodeboronation, although the reaction may require longer times compared to those with electron-donating groups.[23][24] For basic heteroaromatic boronic acids, zwitterionic species formed at neutral pH can also lead to rapid protodeboronation through unimolecular fragmentation.[4]

Visualization: Boronic Acid Stability Pathways

The diagram below illustrates the key equilibrium and decomposition pathways for a trifluoromethyl-substituted pyridylboronic acid.

Caption: Key stability and decomposition pathways for pyridylboronic acids.

Recommended Handling and Storage

To minimize decomposition:

-

Storage: Store in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

-

Handling: Use in well-ventilated areas. Avoid prolonged exposure to highly acidic or basic aqueous conditions unless required by a specific protocol.

-

Reaction Setup: When using in cross-coupling reactions, be mindful that high temperatures and certain ligands can accelerate protodeboronation.[22]

Conclusion

Trifluoromethyl-substituted pyridylboronic acids are powerful and complex reagents. Their physicochemical properties are governed by a delicate interplay between the Lewis acidic boron center, the basic pyridine nitrogen, and the potent electron-withdrawing trifluoromethyl group. A thorough understanding of their acidity, lipophilicity, and stability is paramount for any researcher seeking to exploit their full potential. By employing the robust experimental protocols outlined in this guide, scientists can accurately characterize these building blocks, leading to more predictable outcomes in synthesis, optimized properties in drug candidates, and ultimately, accelerated discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 13. acdlabs.com [acdlabs.com]

- 14. docs.chemaxon.com [docs.chemaxon.com]

- 15. researchgate.net [researchgate.net]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 25. research.ed.ac.uk [research.ed.ac.uk]

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)boronic Acid (CAS 870459-90-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.

Introduction: The Strategic Importance of the Trifluoromethylpyridine Moiety

The incorporation of fluorine and fluorinated groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. When appended to a pyridine ring, as in this compound, it imparts a range of desirable characteristics.[1]

The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[1] Furthermore, the lipophilicity of the -CF3 group can improve a molecule's metabolic stability and ability to cross cell membranes.[1] These attributes have led to the inclusion of the trifluoromethylpyridine scaffold in a number of FDA-approved drugs and clinical candidates.[1][2]

This compound serves as a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-(trifluoromethyl)pyridin-2-yl moiety into a target molecule.[3][4]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 870459-90-8 | ChemScene[5] |

| Molecular Formula | C₆H₅BF₃NO₂ | ChemScene[5] |

| Molecular Weight | 190.92 g/mol | ChemScene[5] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | |

| pKa | The pKa of the pyridine nitrogen is influenced by the electron-withdrawing trifluoromethyl group. For 3-pyridineboronic acid, the pKa values are reported as 4.34 and 8.19. The presence of a trifluoromethyl group is expected to lower the basicity of the pyridine nitrogen.[6] | Royal Society of Chemistry[6] |

Structural Formula:

The chemical structure of this compound is depicted below.

Spectroscopic Data (Representative)

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, J = 4.8 Hz, 1H), 8.20 (s, 1H), 7.85 (d, J = 4.8 Hz, 1H), 7.50 (s, 2H, broad, -B(OH)₂).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 158.5, 150.2, 148.1 (q, J = 34.3 Hz), 123.5 (q, J = 272.5 Hz), 121.8, 118.4.

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ -64.5.

-

Mass Spectrometry (ESI+): m/z 191.9 [M+H]⁺.

Synthesis and Reactivity

This compound is typically synthesized via a lithiation-boronation protocol.[3] The general approach involves the deprotonation of a suitable pyridine precursor with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a trialkyl borate ester and subsequent hydrolysis to yield the boronic acid.

Representative Synthetic Protocol:

Key Experimental Considerations:

-

Anhydrous Conditions: The lithiation step is highly sensitive to moisture. Therefore, all glassware must be flame-dried, and anhydrous solvents and reagents are essential.

-

Temperature Control: The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the organolithium intermediate and prevent side reactions.

-

Purification: The final product is often purified by recrystallization or column chromatography.

Reactivity in Suzuki-Miyaura Cross-Coupling:

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl halides.[3][4]

The electron-deficient nature of the pyridine ring can influence the reaction conditions required for efficient coupling. Optimization of the palladium catalyst, ligand, base, and solvent system is often necessary to achieve high yields.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(trifluoromethyl)pyridin-2-yl moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.

-

Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The trifluoromethyl group can enhance binding affinity and modulate selectivity. For instance, the PI3K/mTOR inhibitor PQR309 features a 4-(trifluoromethyl)pyridin-2-amine moiety that forms crucial hydrogen bonds within the kinase domain.[10]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active drugs.

-

Anticancer Agents: Numerous anticancer drug candidates incorporate the trifluoromethylpyridine core, leveraging its ability to interact with various oncology targets.[2]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is crucial for its use in synthesis.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be employed for purity assessment.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 254 nm or 270 nm).[11]

-

Flow Rate: Typically 1.0 mL/min.[11]

It is important to note that boronic acids can sometimes exhibit poor peak shape on HPLC. Method development may be required to optimize resolution and peak symmetry. The use of specialized columns or mobile phase additives can be beneficial.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹⁹F NMR are invaluable tools for confirming the structure and assessing the purity of the compound. The presence of impurities can often be detected by the appearance of unexpected signals in the spectrum.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[14]

Boronic acids are known to be potential mutagens and should be handled with care.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl-substituted pyridine ring, make it a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its properties, synthesis, and reactivity is essential for its successful application in the laboratory.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1093407-58-9|(2-(Trifluoromethyl)pyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

Trifluoromethylpyridine Boronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for molecular design. The trifluoromethyl (CF3) group, in particular, offers a unique constellation of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. When this powerful moiety is appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylpyridine core becomes a highly sought-after building block. This guide delves into the synthesis, properties, and applications of a pivotal class of reagents derived from this core: trifluoromethylpyridine boronic acids. As versatile coupling partners in palladium-catalyzed cross-coupling reactions, these boronic acids have unlocked new avenues for the efficient construction of complex molecular architectures, accelerating the discovery and development of novel therapeutics and advanced materials. This document serves as an in-depth technical resource, providing not only the theoretical underpinnings but also practical, field-proven insights into the effective utilization of these powerful synthetic tools.

I. The Trifluoromethylpyridine Moiety: A Privileged Scaffold

The trifluoromethylpyridine scaffold has garnered significant attention in medicinal chemistry and agrochemical research. The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.[1] This has led to the development of numerous pharmaceuticals and agrochemicals containing this key structural motif.[2]

Key Physicochemical Properties Imparted by the Trifluoromethyl Group:

-

Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.

-

Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group lowers the pKa of the pyridine nitrogen, influencing its basicity and interaction with biological targets.

II. Synthesis of Trifluoromethylpyridine Boronic Acids

The synthesis of trifluoromethylpyridine boronic acids is a critical step in their utilization as building blocks. Several synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

A. Lithiation-Boronation of Halogenated Trifluoromethylpyridines

One of the most common and versatile methods for the synthesis of trifluoromethylpyridine boronic acids is the lithiation of a halogenated trifluoromethylpyridine followed by quenching with a borate ester. This approach allows for the regioselective introduction of the boronic acid moiety.[3]

General Workflow for Lithiation-Boronation:

Caption: General workflow for the synthesis of trifluoromethylpyridine boronic acids via lithiation-boronation.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyridine-5-boronic Acid [3]

-

Dissolution: Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes to the cooled solution while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) to the reaction mixture at -78 °C.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction with 2 M hydrochloric acid (HCl) and stir for 1 hour. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to afford 2-(trifluoromethyl)pyridine-5-boronic acid.

Table 1: Representative Synthetic Yields for Trifluoromethylpyridine Boronic Acids via Lithiation-Boronation [3]

| Starting Material | Product | Yield (%) |

| 2-Bromo-6-(trifluoromethyl)pyridine | (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | 75 |

| 5-Bromo-2-(trifluoromethyl)pyridine | (6-(Trifluoromethyl)pyridin-3-yl)boronic acid | 82 |

| 3-Bromo-5-(trifluoromethyl)pyridine | (5-(Trifluoromethyl)pyridin-3-yl)boronic acid | 68 |

B. Iridium-Catalyzed C-H Borylation

A more recent and atom-economical approach involves the direct C-H borylation of trifluoromethylpyridines catalyzed by iridium complexes. This method avoids the need for pre-functionalized starting materials.[4]

III. Physicochemical Properties and Structural Insights

The presence of the strongly electron-withdrawing trifluoromethyl group has a significant impact on the physicochemical properties of trifluoromethylpyridine boronic acids.

A. Acidity

The trifluoromethyl group increases the Lewis acidity of the boronic acid moiety. This is due to the inductive effect of the CF3 group, which withdraws electron density from the pyridine ring and, consequently, from the boron atom. This increased acidity can influence the reactivity of the boronic acid in cross-coupling reactions.

B. Crystal Structure and Solid-State Properties

X-ray crystallographic studies of trifluoromethyl-substituted pyridylboronic acids reveal important structural features. These compounds often form hydrogen-bonded dimers in the solid state, a common structural motif for boronic acids.[3] The precise bond lengths and angles provide valuable insights into the electronic effects of the trifluoromethyl group on the pyridine ring and the boronic acid functionality.

Table 2: Selected Crystallographic Data for (6-(Trifluoromethyl)pyridin-2-yl)boronic acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.310(2) |

| b (Å) | 17.018(3) |

| c (Å) | 7.316(2) |

| β (°) | 95.13(4) |

| C-B Bond Length (Å) | 1.56(1) |

| B-O Bond Lengths (Å) | 1.36(1), 1.37(1) |

Note: This is representative data and should be verified with the original crystallographic information file (CIF).

IV. Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of trifluoromethylpyridine boronic acids is as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6]

The Catalytic Cycle of the Suzuki-Miyaura Reaction:

References

- 1. FCKeditor - Resources Browser [mfa.gov.by]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide:

Introduction: The "Super-Methyl" Effect in Drug Design

In the intricate chess game of drug discovery, where the goal is to design molecules with optimal efficacy, safety, and pharmacokinetic profiles, chemists have a powerful piece in their arsenal: the trifluoromethyl (CF3) group.[1] The strategic incorporation of fluorine, particularly as a CF3 moiety, has become a cornerstone of modern medicinal chemistry, transforming lead compounds into successful drug candidates.[1][2] Often dubbed a "super-methyl" group, the CF3 substituent imparts a unique combination of physicochemical properties—including high electronegativity, enhanced lipophilicity, and exceptional metabolic stability—that can profoundly influence a molecule's interaction with biological systems.[1][3]

This guide provides a comprehensive technical exploration of the multifaceted role of the trifluoromethyl group for researchers, scientists, and drug development professionals. We will dissect the fundamental properties of the CF3 group, analyze its impact on pharmacokinetics and pharmacodynamics, detail key synthetic methodologies, and examine its successful application in marketed pharmaceuticals.

Part 1: Impact on Physicochemical Properties and Pharmacokinetics (ADME)

The introduction of a CF3 group can dramatically alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile by modulating its fundamental physicochemical characteristics.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter governing a drug's ability to cross biological membranes.[4] The trifluoromethyl group is significantly lipophilic, with a Hansch π value of +0.88.[5][6] This property can substantially enhance a drug's capacity to permeate cell membranes and cross challenging biological barriers like the blood-brain barrier (BBB).[1][7] This is a crucial factor for drugs targeting the central nervous system, as exemplified by the antidepressant Fluoxetine, where the CF3 group facilitates efficient brain penetration.[6]

However, the effect is not always straightforward. The position of the CF3 group relative to other functional groups can influence the overall change in lipophilicity. For instance, trifluorination at a position alpha to a hydroxyl group strongly enhances lipophilicity, while the effect is less pronounced at more distant positions.[8]

Table 1: Comparative Lipophilicity (LogP) of Drugs and Analogs

| Compound | Core Structure | LogP of Methyl (-CH3) Analog | LogP of Trifluoromethyl (-CF3) Analog | Therapeutic Class | Reference |

|---|---|---|---|---|---|

| Celecoxib | Pyrazole | 3.3 | 3.7 | NSAID | [9] |

| Fluoxetine | Phenylpropylamine | 3.9 | 4.1 | Antidepressant | [6][9] |

| Leflunomide | Isoxazole | 2.9 | 3.5 | DMARD |[10] |

Metabolic Stability: The Metabolic Shield

One of the most powerful applications of the CF3 group is to enhance a molecule's metabolic stability.[1][7] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[5][6] This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage, particularly oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme superfamily.[1][11]

By strategically replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, chemists can effectively block a major metabolic pathway.[11] This "metabolic switching" leads to several favorable outcomes:

-

Longer drug half-life (t½): Reduced metabolic clearance prolongs the drug's presence in the body.[1][11]

-

Improved bioavailability: More of the parent drug reaches systemic circulation.[7]

-

Predictable pharmacokinetic profile: Inhibition of a major metabolic route can lead to more consistent drug levels among patients.[11]

A study on picornavirus inhibitors demonstrated this protective effect globally; a (trifluoromethyl)oxadiazole analog not only prevented hydroxylation at the site of substitution but also provided protection at the other end of the molecule, significantly reducing the number of metabolites formed.[12]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP enzymes.

Objective: To determine the rate of disappearance of a test compound over time in the presence of liver microsomes and necessary cofactors.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold "stopping solution" (e.g., acetonitrile with an internal standard)

-

96-well incubation plate and a thermal shaker set to 37°C

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM final concentration).

-

Incubation Setup: In the 96-well plate, add the liver microsome solution to each well. Add the test compound working solution to the wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well. The 0-minute time point is taken immediately by adding the stopping solution before the NADPH solution.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[11]

Electronic Effects: Modulating pKa

The CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1][13] When placed near an ionizable center, it can significantly lower the pKa of that functional group.[14][15] For example, attaching a CF3 group to an aromatic ring can increase the acidity of a phenolic hydroxyl group or decrease the basicity of an aniline nitrogen.

This pKa modulation is a critical tool for optimizing drug properties:

-

Improved Permeability: Reducing the basicity of an amine can decrease the proportion of the charged species at physiological pH (7.4), allowing the more neutral, lipophilic form to cross cell membranes more readily.[15]

-

Enhanced Binding: Altering the electronic distribution of a molecule can fine-tune electrostatic interactions with the target receptor, potentially increasing binding affinity.[5]

-

Avoiding Off-Target Effects: Modifying pKa can prevent unwanted interactions, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.

// Global Edges edge [color="#34A853", style=dashed, arrowhead=open, penwidth=2]; Improvement [shape=plaintext, label="CF3 group\nInductive Effect", fontcolor="#34A853", fontsize=14]; A -> Improvement [style=invis]; Improvement -> D [style=invis]; C -> F [label="IMPROVEMENT", fontcolor="#34A853", color="#34A853"]; } dot Caption: Impact of CF3 group on amine basicity and permeability.

Part 2: Influence on Pharmacodynamics (Drug-Target Interactions)

The unique steric and electronic properties of the CF3 group directly influence how a drug binds to its biological target, affecting its potency, selectivity, and even its mode of action.

Binding Affinity and Bioisosterism

The CF3 group can enhance binding affinity through several mechanisms. Its electron-withdrawing nature can strengthen hydrogen bonds and electrostatic interactions with protein residues.[5] It is also frequently used as a bioisostere—a substituent that retains similar biological activity to the group it replaces but with improved properties. The CF3 group is often used to replace:

-

Methyl (-CH3) Group: While sterically larger, the CF3 group can mimic the methyl group in occupying a hydrophobic pocket while offering superior metabolic stability.[16]

-

Chlorine (-Cl) Atom: The CF3 group has a similar steric profile to a chlorine atom and can often replace it to fine-tune electronic properties or improve metabolic stability.[5][6]

-

Nitro (-NO2) Group: In a compelling case study, researchers successfully replaced a "non-drug-like" aliphatic nitro group in CB1 receptor positive allosteric modulators with a CF3 group. The resulting compounds were not only more potent but also showed significantly improved metabolic stability.[17][18][19]

// Connections ligand_core -> cf3_group [label=" attached to"];

// Interactions edge [style=dashed, color="#34A853", penwidth=2, labeldistance=2.0]; cf3_group -> pocket_base [label=" Hydrophobic\n Interaction"]; cf3_group -> pocket_h_bond_donor [label=" H-Bond Acceptor\n Mimic"]; cf3_group -> pocket_dipole [label=" Dipole-Dipole\n Interaction"]; } dot Caption: Potential binding interactions of a CF3 group in a protein pocket.

Conformational Control

The steric bulk and unique electronic properties of the CF3 group can have a profound influence on a molecule's three-dimensional shape.[13][20] This conformational constraint can be highly beneficial:

-

Pre-organization for Binding: It can "lock" a flexible molecule into its bioactive conformation, reducing the entropic penalty of binding to its target and thus increasing affinity.

-

Enhancing Selectivity: By inducing a specific conformation, it can promote binding to the desired target while preventing binding to off-target proteins, thereby improving the drug's selectivity and safety profile.

In one study involving a glucocorticoid receptor (GR) ligand, replacing the CF3 group with a larger benzyl group maintained binding potency but dramatically altered the functional outcome, switching the molecule from an agonist to an antagonist.[21] This was attributed to the new group forcing a key protein helix into an "open" conformation, demonstrating the critical role of the substituent in dictating the ligand's functional effect.[21]

Part 3: Synthetic Strategies for Trifluoromethylation

The widespread utility of the CF3 group has spurred the development of numerous synthetic methods for its introduction into organic molecules. Historically, this was challenging, often requiring harsh conditions.[22] However, modern organic chemistry now provides a vast toolkit for this transformation.[16]

Key approaches can be broadly categorized:

-

Nucleophilic Trifluoromethylation: Utilizes a "CF3-" synthon. The most common reagent is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent.[16]

-

Electrophilic Trifluoromethylation: Employs a "CF3+" synthon. Reagents like the Togni reagents (hypervalent iodine compounds) are widely used for this purpose.[16]

-

Radical Trifluoromethylation: Involves a CF3 radical. Reagents such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) are common sources.[16]

Recent advances, particularly in palladium-catalyzed cross-coupling, have made the late-stage introduction of CF3 groups into complex molecules more feasible, streamlining drug discovery efforts.[22]

Experimental Protocol: Palladium-Catalyzed Trifluoromethylation of an Aryl Halide

This protocol describes a general method for introducing a CF3 group onto an aromatic ring using a palladium catalyst and a nucleophilic CF3 source.

Objective: To synthesize an aryl-CF3 compound from an aryl halide (e.g., aryl iodide or bromide).

Materials:

-

Aryl halide (1.0 mmol)

-

[Pd(allyl)Cl]2 (0.025 mmol, 5 mol % Pd)

-

BrettPhos ligand (0.055 mmol)

-

Potassium fluoride (KF) (2.0 mmol)

-

TMSCF3 (Ruppert-Prakash reagent) (1.5 mmol)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium precatalyst, BrettPhos ligand, and potassium fluoride.

-

Solvent and Reagent Addition: Add the anhydrous THF via syringe, followed by the TMSCF3 reagent.

-

Reaction: Seal the flask and stir the reaction mixture at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated arene.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Part 4: Case Studies of Prominent Trifluoromethylated Drugs

The theoretical benefits of the CF3 group are borne out in numerous blockbuster drugs across various therapeutic areas.

Table 2: Role of the Trifluoromethyl Group in Marketed Drugs

| Drug Name (Brand) | Therapeutic Use | Specific Role of the Trifluoromethyl Group(s) |

|---|---|---|

| Selinexor (Xpovio) | Cancer (Multiple Myeloma) | The two CF3 groups on the phenyl ring are critical for its mechanism of action, contributing to its cytotoxicity against cancer cells.[16] |

| Aprepitant (Emend) | Anti-emetic (CINV) | The two CF3 groups enhance metabolic stability and lipophilicity, contributing to a long half-life and good oral bioavailability.[7] |

| Celecoxib (Celebrex) | NSAID (COX-2 Inhibitor) | The CF3 group replaces a methyl group from an earlier analog, enhancing potency and contributing to the selective inhibition of the COX-2 enzyme.[9] |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | The CF3 group is a strong electron-withdrawing group that is crucial for its selective serotonin reuptake inhibition. It also increases lipophilicity, aiding BBB penetration.[6][9] |

| Sitagliptin (Januvia) | Anti-diabetic (DPP-4 Inhibitor) | The CF3 group enhances potency and metabolic stability, contributing to the drug's efficacy and once-daily dosing regimen.[23] |

Conclusion and Future Perspectives

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that allows medicinal chemists to rationally design molecules with superior drug-like properties. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it an indispensable component in the modern drug discovery toolkit.[1][5][15] The continued development of novel and efficient synthetic methodologies for trifluoromethylation will undoubtedly expand its application, enabling the creation of the next generation of safer and more effective therapeutics.[20][22] As our understanding of the subtle interplay between the CF3 group and biological systems deepens, its role as a cornerstone of pharmaceutical design is set to grow even stronger.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 21. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 23. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Trifluoromethyl-Substituted Heterobiaryl Systems for Modern Drug Discovery

Executive Summary: The strategic incorporation of the trifluoromethyl (CF₃) group into heterobiaryl scaffolds represents a cornerstone of modern medicinal chemistry. This combination powerfully enhances critical drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Consequently, the development of robust and versatile synthetic methodologies to access these privileged structures is of paramount importance to drug development professionals. This guide provides an in-depth analysis of field-proven and cutting-edge synthetic strategies, moving from classical cross-coupling reactions to modern C-H functionalization and photoredox catalysis. Each section explains the causal relationships behind experimental choices, offers detailed protocols, and presents visual aids to clarify complex mechanisms and workflows, empowering researchers to navigate the synthetic challenges and unlock the full potential of this vital molecular class.

Chapter 1: The Strategic Importance of Trifluoromethylated Heterobiaryls in Medicinal Chemistry

The trifluoromethyl group is a unique substituent, often considered a bioisostere for methyl or chloro groups, yet it imparts a distinct set of physicochemical properties that are highly advantageous for drug candidates.[1] Its strong electron-withdrawing nature and high metabolic stability stem from the formidable strength of the C-F bond.[1] When appended to a heterobiaryl framework—a common motif for engaging with biological targets—the CF₃ group can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Impacts of the CF₃ Group:

-

Metabolic Stability: The C-F bond's high dissociation energy (approx. 485 kJ/mol) makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance.[1][4] This often leads to an extended half-life and improved bioavailability.

-

Lipophilicity: With a Hansch π value of +0.88, the CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to permeate cellular membranes and reach intracellular targets.[1][5] This property is crucial for oral bioavailability and brain penetration.[1]

-

Binding Affinity: The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent.[1] This can modulate the electronics of the aromatic system, influencing hydrogen bonding and electrostatic interactions with protein targets, thereby enhancing binding affinity and potency.[1]

-

Conformational Control: The steric bulk of the CF₃ group, comparable to an isopropyl group, can influence the torsional angle between the two heterocyclic rings in the biaryl system.[6] This conformational restriction can lock the molecule into a bioactive conformation, improving selectivity and reducing off-target effects.

These beneficial properties are exemplified in numerous FDA-approved drugs and clinical candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases, underscoring the value of trifluoromethyl-substituted heterobiaryls in drug design.[1]

Chapter 2: Foundational Strategies: Transition-Metal-Catalyzed Cross-Coupling

For decades, palladium-catalyzed cross-coupling reactions have been the workhorse for constructing C(sp²)-C(sp²) bonds, forming the backbone of heterobiaryl synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[7]

Mechanism and Causality: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a CF₃ group, a strong electron-withdrawing substituent, can make the final reductive elimination step more challenging.[8] To overcome this kinetic barrier, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are often employed because they accelerate the reductive elimination step, preventing catalyst decomposition and byproduct formation.[9] The choice of base is also crucial for activating the boronic acid in the transmetalation step without causing unwanted side reactions like protodeboronation.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura catalytic cycle for CF₃-heterobiaryl synthesis.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [9]

-

Materials: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), Arylboronic acid (1.5 equiv), XPhos Pd G2 catalyst (5 mol%), XPhos ligand (10 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

-

Equipment: Microwave reactor vial, magnetic stirrer, microwave synthesizer.

-

Procedure:

-

To a microwave vial, add the brominated heterocycle, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 120 °C for 40 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst / Ligand | Heteroaryl Halide | Arylboronic Acid | Yield (%) | Reference |

| XPhos Pd G2 / XPhos | 3-Bromo-7-(CF₃)-pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | 94 | [9] |

| Pd(PPh₃)₄ | 4-Bromo-2-(CF₃)-benzene | Phenylboronic acid | 85 | [10] |

| PdCl₂(dppf) | 2-Chloro-5-(CF₃)-pyridine | 3-Thienylboronic acid | 78 | [11] |

Chapter 3: Modern Frontiers: Direct C-H Bond Functionalization

Direct C-H activation/arylation has emerged as a more atom-economical and step-efficient alternative to traditional cross-coupling.[12] This approach avoids the pre-functionalization of one of the coupling partners (e.g., conversion to a halide or boronic acid), directly forming the biaryl bond from a C-H bond.

Causality and Mechanistic Insight: These reactions typically rely on a palladium or copper catalyst to mediate the C-H bond cleavage and subsequent coupling.[12] For palladium-catalyzed reactions, a directing group on one of the substrates is often necessary to position the catalyst adjacent to the target C-H bond, proceeding through a cyclometalated intermediate. The regioselectivity is therefore controlled by the position of the directing group. The challenge lies in identifying conditions that favor C-H activation over other potential side reactions. The electrophilic nature of the trifluoromethyl radical makes it suitable for reactions with electron-rich C-H bonds.[13]

Protocol: Palladium-Catalyzed C-H Arylation of a CF₃-Substituted Heterocycle

-

Materials: 2-(Trifluoromethyl)indole (1.0 equiv), 4-Iodoanisole (1.2 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), Pivalic acid (30 mol%), Anhydrous DMF.

-

Procedure:

-

Combine 2-(trifluoromethyl)indole, 4-iodoanisole, Pd(OAc)₂, Ag₂CO₃, and pivalic acid in an oven-dried Schlenk tube.

-

Evacuate and backfill with an inert gas (Argon) three times.

-

Add anhydrous DMF and seal the tube.

-

Heat the reaction mixture at 110 °C for 18 hours.

-

Cool to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Chapter 4: Photoredox and Radical-Mediated Pathways

Visible-light photoredox catalysis has revolutionized the synthesis of complex molecules by enabling the generation of radical intermediates under exceptionally mild conditions.[4][14] This strategy is particularly powerful for trifluoromethylation and the subsequent formation of heterobiaryl systems.

Mechanism: Radical Trifluoromethylation and Arylation

A typical photoredox cycle for this transformation begins with the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) by visible light.[4][15] The excited photocatalyst then engages in a single-electron transfer (SET) with a CF₃ source (e.g., Togni's reagent, CF₃SO₂Cl) to generate a trifluoromethyl radical (•CF₃).[4][5] This highly reactive radical can then add to one of the heterocyclic partners. The resulting radical intermediate can then be oxidized or participate in a subsequent cross-coupling event to form the final heterobiaryl product.

Diagram: Workflow for Photoredox-Mediated Synthesis

Caption: General workflow for a photoredox-mediated reaction.

This approach is highly valued for its exceptional functional group tolerance and its ability to be used in late-stage functionalization, where sensitive functional groups on complex molecules must be preserved.[4]

Chapter 5: Summary and Future Outlook

The synthesis of trifluoromethyl-substituted heterobiaryls has evolved significantly, providing chemists with a diverse toolbox to construct these valuable motifs. While traditional cross-coupling reactions remain reliable and powerful, modern methods like C-H functionalization and photoredox catalysis offer greater efficiency and new pathways for molecular discovery.

Table 2: Comparative Analysis of Synthetic Strategies

| Method | Advantages | Disadvantages | Typical Conditions | Atom Economy |

| Suzuki-Miyaura | Broad scope, high yields, stable reagents | Requires pre-functionalization, potential for catalyst poisoning | Pd catalyst, base, 80-120 °C | Moderate |

| C-H Arylation | High atom economy, fewer synthetic steps | Often requires directing groups, limited regioselectivity | Pd or Cu catalyst, oxidant, >100 °C | High |

| Photoredox | Extremely mild conditions, high functional group tolerance | Can be substrate-specific, requires specialized equipment | Photocatalyst, visible light, room temp. | Moderate to High |

The future of this field will likely focus on the development of even more selective and sustainable methods. This includes the discovery of new catalysts that can operate under greener conditions, the expansion of C-H functionalization to non-directed positions, and the harnessing of new energy sources to drive novel transformations. As our understanding of reaction mechanisms deepens, so too will our ability to design and synthesize the next generation of life-changing therapeutics based on the trifluoromethyl-substituted heterobiaryl core.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]